molecular formula C6H5FN2O2 B1329601 2-Fluoro-3-nitroaniline CAS No. 21397-11-5

2-Fluoro-3-nitroaniline

Cat. No.: B1329601
CAS No.: 21397-11-5
M. Wt: 156.11 g/mol
InChI Key: NGFSHIJLJGVNTO-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitroaniline is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-fluoroaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring . Another method involves the direct nucleophilic substitution of 2-fluoronitrobenzene with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Sodium methoxide, ammonia, amines.

Major Products Formed:

    Reduction: 2-Fluoro-3-phenylenediamine.

    Substitution: 2-Methoxy-3-nitroaniline.

Mechanism of Action

The mechanism of action of 2-fluoro-3-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: this compound is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the fluorine atom in the ortho position relative to the nitro group can influence the compound’s electron density and steric hindrance, leading to different reactivity patterns compared to its isomers .

Properties

IUPAC Name

2-fluoro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFSHIJLJGVNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175660
Record name 2-Fluoro-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21397-11-5
Record name 2-Fluoro-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21397-11-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-nitroaniline
Source ChemIDplus
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Record name 2-Fluoro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-nitroaniline
Source European Chemicals Agency (ECHA)
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Record name 2-FLUORO-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 2-fluoro-3-nitroaniline in organic synthesis?

A1: this compound serves as a crucial precursor in synthesizing various substituted benzene derivatives, particularly sulfonated derivatives. For instance, it's used in the multi-step synthesis of 3-amino-2-fluorobenzenesulfonic acid. This process involves converting this compound to its corresponding sulfonyl chloride, followed by hydrolysis and reduction. []

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